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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the expected spectroscopic data
for 2-Bromo-3-methylbutanal. In the dynamic field of pharmaceutical research and fine
chemical synthesis, a thorough understanding of a molecule's spectroscopic signature is
paramount for structural elucidation, purity assessment, and reaction monitoring. While
experimental spectra for 2-Bromo-3-methylbutanal are not readily available in public
databases, this document leverages fundamental principles of spectroscopy and data from
analogous structures to present a robust, predictive analysis. This approach not only offers a
detailed theoretical framework but also equips the researcher with the necessary insights to
interpret experimental data once obtained.

The inherent reactivity of a-bromo aldehydes, often leading to challenges in their synthesis and
purification, likely contributes to the scarcity of published experimental data.[1] This guide,
therefore, serves as a valuable predictive resource, grounded in established spectroscopic
theory.

Molecular Structure and Key Features

2-Bromo-3-methylbutanal possesses a stereocenter at the a-carbon (C2), meaning it can
exist as a racemic mixture of (R)- and (S)-enantiomers. The molecule's structure, presented
below, is foundational to understanding its spectroscopic properties.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1278959?utm_src=pdf-interest
https://www.benchchem.com/product/b1278959?utm_src=pdf-body
https://www.benchchem.com/product/b1278959?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/product/b1278959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Structure:

Molecular Properties Summary:

Property Value Source

Molecular Formula CsHsBro PubChem[2][3]
Molecular Weight 165.03 g/mol PubChem[2][3]
IUPAC Name 2-bromo-3-methylbutanal PubChem[2][3]

PYXPYXVGFLQQIS-
InChiKey PubChem[2][3]
UHFFFAOYSA-N

SMILES CC(C)C(C=0)Br PubChem[2][3]

Predicted *H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides detailed information
about the hydrogen environments in a molecule. The predicted spectrum of 2-Bromo-3-
methylbutanal is based on the analysis of chemical shifts and spin-spin coupling patterns
influenced by the electronegative bromine atom and the aldehyde group.[4][5][6][7][8][9][10]

Predicted *H NMR Data:
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Predicted
Chemical Shift

(6, ppm)

Predicted
Multiplicity

Coupling
Constant (J,
Hz)

Rationale

Aldehydic H
(CHO)

9.0-10.0

Doublet

~3 Hz

Deshielded by
the carbonyl
group. Coupled
to the a-proton.
[11][12][13]

a-H (CHBY)

4.0-4.5

Doublet of
Doublets

~3Hz, ~7 Hz

Deshielded by
both the adjacent
bromine and
aldehyde group.
Coupled to the
aldehydic proton
and the [3-proton.

B-H (CH(CHs)z2)

20-25

Multiplet

~7 Hz

Influenced by the
o-proton and the
two methyl

groups.

Methyl H's
(CH(CH3)2)

10-12

Two Doublets

~7 Hz

The two methyl
groups are
diastereotopic
due to the
adjacent
stereocenter and
will likely appear
as two distinct
doublets, each
coupled to the B-

proton.

Diagram: *H NMR Workflow
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Caption: Workflow for *H NMR analysis of 2-Bromo-3-methylbutanal.
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Predicted **C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy identifies the different
carbon environments within a molecule. The predicted chemical shifts for 2-Bromo-3-
methylbutanal are influenced by the electronegativity of the attached atoms.[14][15][16][17]

Predicted 3C NMR Data:

. Predicted Chemical Shift ]
Carbon Assignment Rationale

(3, ppm)

Characteristic chemical shift
Carbonyl C (CHO) 190 - 200 for an aldehyde carbonyl
carbon.[12][17][18]

Shifted downfield due to the
o-C (CHBr) 50 - 60 attached electronegative
bromine atom.

Standard aliphatic carbon

-C (CH(CH 30-40
B-C (CH(CH:)2) chemical shift.
The two methyl carbons are
diastereotopic and may show
Methyl C's (CH(CHs3)2) 15-25

slightly different chemical
shifts.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based
on the absorption of infrared radiation. The key diagnostic peaks for 2-Bromo-3-
methylbutanal are expected to be from the aldehyde group.[2][19][20][21][22][23]

Predicted IR Absorption Bands:
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Predicted
Functional Group Wavenumber Intensity Rationale
(cm™)
A characteristic pair of
bands for aldehydes,
Aldehydic C-H Stretch  2830-2695 Medium with the lower
wavenumber peak
being particularly
diagnostic.[19][20][23]
A strong, sharp
absorption
C=0 Stretch 1740-1720 Strong characteristic of a

saturated aliphatic
aldehyde.[19][20][21]
[23]

The position can vary,
C-Br Stretch 600 - 500 Medium to Strong but it is expected in
the fingerprint region.
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Caption: Relationship between functional groups and IR absorptions.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. For 2-Bromo-3-methylbutanal, the presence of bromine with its two

major isotopes (’°Br and 8Br in an approximate 1:1 ratio) will result in characteristic M and

M+2 peaks for bromine-containing fragments.[24]

Predicted Fragmentation Pattern:

m/z Fragment lon Fragmentation Pathway
164/166 [CsH9Bro]+ Molecular ion (M*)
a-cleavage, loss of CHO
135/137 [CaHeBI* _
radical
85 [CsHeO]* Loss of Br radical
57 [CaHo]* Loss of Brand CO
43 [CsH7]* Isopropyl cation
a-cleavage, loss of CaHsBr
29 [CHOI*

radical

Diagram: Mass Spectrometry Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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